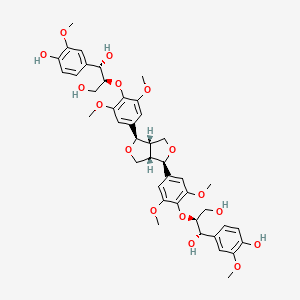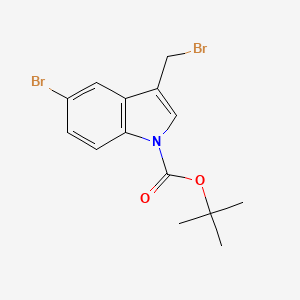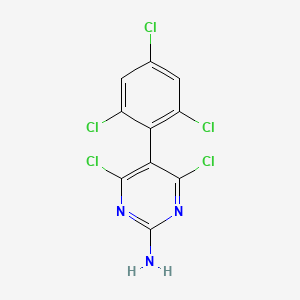
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms attached to both the pyrimidine ring and the phenyl group, making it a highly chlorinated derivative. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
科学的研究の応用
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiplatelet and anticoagulant activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in its role as an intermediate in the synthesis of antiplatelet drugs, it helps inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing clot formation.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another chlorinated pyrimidine derivative used as an intermediate in pharmaceutical synthesis.
2,4-Dichloro-6-methylpyrimidine: A related compound with similar chemical properties but different applications.
Uniqueness
4,6-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine is unique due to its highly chlorinated structure, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms make it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry.
特性
分子式 |
C10H4Cl5N3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
4,6-dichloro-5-(2,4,6-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-3-1-4(12)6(5(13)2-3)7-8(14)17-10(16)18-9(7)15/h1-2H,(H2,16,17,18) |
InChIキー |
XKHFLCDMCIZQGF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


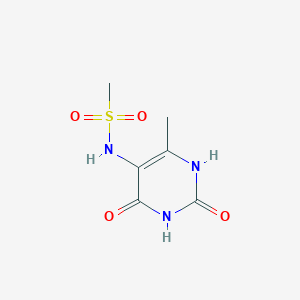
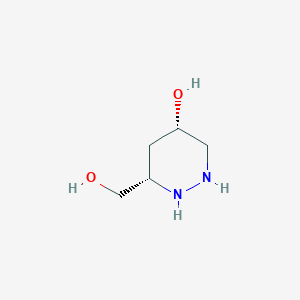
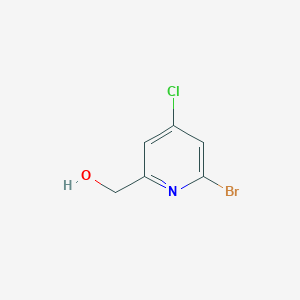
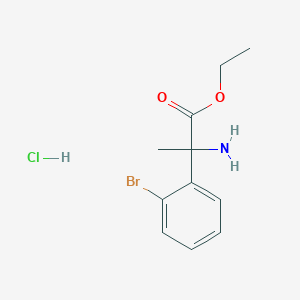
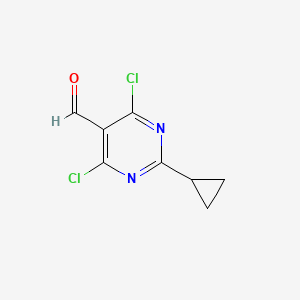
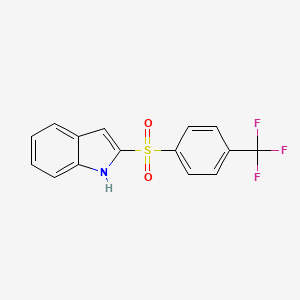

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
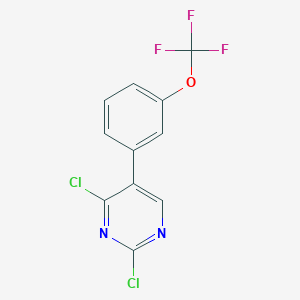
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
